(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile

Differentiation induction Epigenetic regulation Neuroblastoma

(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile (CAS 5299-99-0) is the defined (2Z,4E) stereoisomer of β-ionylideneacetonitrile, a C15 nitrile synthon in retinoid chemistry. In contrast to the more common all-trans (2E,4E) isomer (CAS 5299-98-9), this compound features a Z-configured C2–C3 double bond adjacent to the nitrile group, endowing it with distinct conformational and electronic properties that directly influence downstream biological and synthetic outcomes.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 5299-99-0
Cat. No. B12832030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile
CAS5299-99-0
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC#N)C
InChIInChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9-
InChIKeyYOYODHNOTKUUDY-GHYOLMRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 5299-99-0: Pure (2Z,4E)-β-Ionylideneacetonitrile Isomer for Retinoid Research and Stereospecific Synthesis


(2Z,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienenitrile (CAS 5299-99-0) is the defined (2Z,4E) stereoisomer of β-ionylideneacetonitrile, a C15 nitrile synthon in retinoid chemistry [1]. In contrast to the more common all-trans (2E,4E) isomer (CAS 5299-98-9), this compound features a Z-configured C2–C3 double bond adjacent to the nitrile group, endowing it with distinct conformational and electronic properties that directly influence downstream biological and synthetic outcomes [2].

Why the (2Z,4E) Configuration of CAS 5299-99-0 Cannot Be Substituted with Generic β-Ionylideneacetonitrile Isomers


Stereochemistry is a critical determinant of retinoid activity and synthetic utility. The (2Z,4E) geometry of CAS 5299-99-0 imposes a bent molecular shape that differs fundamentally from the extended conformation of the (2E,4E) isomer, altering how the molecule engages biological targets such as nuclear receptors and epigenetic regulators, as well as its reactivity in stereospecific transformations [1]. Generic β-ionylideneacetonitrile products are typically supplied as E/Z mixtures or as the thermodynamically favored (2E,4E) isomer, making them unsuitable for applications where the (2Z,4E) configuration is the active or productive species [2].

Quantitative Differentiation Evidence for (2Z,4E)-β-Ionylideneacetonitrile (CAS 5299-99-0) versus Isomers and Analogs


Differential Epigenetic Activity of 2Z vs. 2E Azetidinone-Retinoid Hybrids in Neuroblastoma Cells

In azetidinone-retinoid hybrids specifically designed to target epigenetic mechanisms, the 2Z-configured hybrid (derived from CAS 5299-99-0) and the 2E-configured hybrid (derived from CAS 5299-98-9) were directly compared for their ability to induce differentiation in SH-SY5Y neuroblastoma cells. Whereas both the 2E and 2Z β-lactam hybrids induced early-stage differentiation, the 2Z hybrid triggered a distinct cellular morphology transition and upregulation of neuronal marker β-III-tubulin expression to a greater extent than the 2E hybrid, as evidenced by immunofluorescence microscopy and quantitative RT-PCR [1]. Precise fold-change values require access to the full-text supplementary data; however, the authors explicitly report differential magnitude of differentiation response between the two stereoisomers.

Differentiation induction Epigenetic regulation Neuroblastoma

Stereospecific Synthesis of 9-cis-Retinoic Acid Analogs via (2Z,4E)-Nitrile Intermediate

The (2Z,4E) geometry of CAS 5299-99-0 enables a direct, stereospecific route to 9-cis-retinoic acid derivatives that is not accessible through the (2E,4E) isomer. When the 2Z nitrile is employed as the C15 building block in a Horner–Wadsworth–Emmons chain extension, the Z-configured double bond at the C2 position is retained through subsequent synthetic steps, ultimately setting the 9-cis configuration in the final retinoid product [1]. In the landmark synthesis of [10,20-13C2]-10-methylretinal, the E/Z mixture of the nitrile precursor (containing the 2Z isomer) was formed in 79% yield, and the all-E isomer had to be separated by straight-phase HPLC before use, highlighting the distinct utility of each isomer [2].

Retinoid synthesis Stereocontrol 9-cis-Retinoic acid

Regiospecific 2-Position Functionalization: (2Z,4E) Isomer Reactivity Profile

The (2Z,4E)-pentadienenitrile scaffold undergoes regiospecific deprotonation at the 2-position using LDA in THF at low temperature (−70 to −90 °C), enabling the direct introduction of alkyl, heteroatom, and halogen substituents. The Z geometry of the C2–C3 double bond influences the kinetic acidity at C2 relative to the (2E,4E) isomer; in the 2001 Verdegem study, the E/Z mixture of the parent nitrile was methylated at the 2-position to yield the 2,3-dimethyl derivative in 96% yield, demonstrating the broad applicability of both isomers, but with stereochemical outcomes that diverge based on the starting configuration [1]. The 2Z isomer is specifically preferred when the final target bears a Z-configured terminus.

C–H functionalization Retinoid diversification Nitrile anion chemistry

High-Value Application Scenarios for (2Z,4E)-β-Ionylideneacetonitrile (CAS 5299-99-0)


Synthesis of RXR-Selective 9-cis-Retinoid Agonists for Oncology Research

Researchers developing ligands selective for the retinoid X receptor (RXR) over the retinoic acid receptor (RAR) require stereochemically pure 9-cis-retinoid scaffolds. The (2Z,4E) geometry of CAS 5299-99-0 is carried through the synthetic sequence to enforce the 9-cis configuration, directly yielding RXR-preferring agonists without the need for isomer separation [1]. Purchasing CAS 5299-99-0 as a single isomer eliminates a HPLC purification step and reduces material loss, improving overall synthetic throughput and cost-efficiency.

Epigenetic Probe Development: Azetidinone-Retinoid Hybrids with Defined Stereochemistry

The 2013 study by Pori et al. demonstrates that the 2Z-configured azetidinone-retinoid hybrid triggers a stronger neuronal differentiation response in SH-SY5Y cells than its 2E counterpart [2]. For medicinal chemistry programs exploring retinoid-β-lactam conjugates as HDAC-modulating epigenetic probes, CAS 5299-99-0 is the mandatory starting material to access the 2Z hybrid series and reproduce the reported differentiation phenotype.

Isotope-Labeled Retinal Chromophore Synthesis for Biophysical Studies

The synthesis of 13C-labeled 10-methylretinals for solid-state NMR and ultrafast spectroscopy studies relies on the 2-position functionalization of β-ionylideneacetonitrile intermediates [3]. When the target chromophore requires a specific Z-configuration at the C9 position (corresponding to the C2 position of the nitrile precursor), only the (2Z,4E) isomer provides the correct stereochemical template, ensuring that isotopic labeling investments are not wasted on a stereochemically incorrect intermediate.

Reference Standard for Analytical Method Development in Retinoid Quality Control

In pharmaceutical QC laboratories developing HPLC methods for retinoid drug substances and their impurities, the (2Z,4E)-β-ionylideneacetonitrile serves as a critical reference marker for the Z-configured impurity or intermediate that must be resolved from the all-trans isomer. The availability of pure CAS 5299-99-0 from specialized vendors enables accurate retention time calibration and method validation .

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